molecular formula C6H9NO4S B14387731 6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid CAS No. 88620-39-7

6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid

Cat. No.: B14387731
CAS No.: 88620-39-7
M. Wt: 191.21 g/mol
InChI Key: CFEZPGZMYKXBDE-UHFFFAOYSA-N
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Description

6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid is a heterocyclic compound with a sulfur atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a thiazinane derivative with a carboxylic acid precursor in the presence of a suitable catalyst . The reaction conditions often include a specific temperature range and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

88620-39-7

Molecular Formula

C6H9NO4S

Molecular Weight

191.21 g/mol

IUPAC Name

6-methyl-1,5-dioxo-1,4-thiazinane-3-carboxylic acid

InChI

InChI=1S/C6H9NO4S/c1-3-5(8)7-4(6(9)10)2-12(3)11/h3-4H,2H2,1H3,(H,7,8)(H,9,10)

InChI Key

CFEZPGZMYKXBDE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(CS1=O)C(=O)O

Origin of Product

United States

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